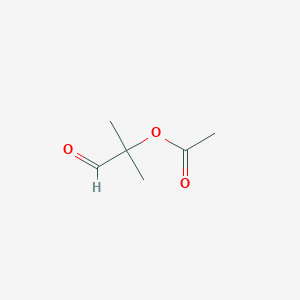
2-(acetyloxy)-2-methylPropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(acetyloxy)-2-methylPropanal” appears to contain an acetoxy group. In organic chemistry, the acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . As the -oxy suffix implies, it differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .
Synthesis Analysis
The synthesis of compounds containing an acetoxy group often involves the protection of an alcohol functionality in a synthetic route . There are several options for introducing an acetoxy functionality in a molecule from an alcohol (in effect protecting the alcohol by acetylation): Acetyl halide, such as acetyl chloride in the presence of a base like triethylamine, or acetic anhydride in the presence of base with a catalyst such as pyridine with a bit of DMAP added .Chemical Reactions Analysis
The acetoxy group may undergo reactions typical of esters and ethers. For example, it can be deprotected (regenerating the alcohol) using an aqueous base (pH >9), an aqueous acid (pH <2), or an anhydrous base such as sodium methoxide in methanol .Wissenschaftliche Forschungsanwendungen
1. Photo-oxidation and Tropospheric Degradation
2-Hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, undergoes complex chemical reactions in the troposphere. Studies conducted in simulation chambers reveal that the substance reacts with OH radicals, a process that is influenced by the presence of NOx. This reaction notably results in a significant production of acetone (Carrasco et al., 2006).
2. Identification and Measurement in Atmospheric Chemistry
Analytical advancements in ion trap mass spectrometry have enabled the accurate identification and measurement of 2-hydroxy-2-methylpropanal in atmospheric chemistry. This compound, produced from the hydroxyl radical oxidation of 2-methyl-3-buten-2-ol, plays a role in tropospheric ozone formation and secondary organic aerosol generation. The establishment of methods for its quantification, like those employing derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine and bis-(trimethylsilyl) trifluoroacetamide, has facilitated the study of its atmospheric presence and implications (Spaulding et al., 2002).
Chemical Reactions and Catalysis
3. Schiff Base Compounds and Corrosion Inhibition
Schiff base compounds containing oxygen, nitrogen, and sulfur donors, such as 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, exhibit inhibitive properties against the corrosion of mild steel in acidic environments. The molecular structure and introduction of heteroatoms significantly influence the inhibitor efficiency, demonstrating the compound's potential in corrosion science (Leçe et al., 2008).
4. Molecular Dynamics in Ionic Liquids
The ionization reaction of 2-chloro-2-methylpropane in ionic liquids has been explored through molecular dynamics simulations. The study elucidates the reaction mechanism and the influence of solvent properties on the S(N)1 reactivity of the compound, offering insights into the solvolysis process in different solvents (Shim & Kim, 2008).
Biofuel Production and Environmental Impact
5. Biofuel Production and Cofactor Utilization
Research in metabolic engineering has focused on the production of 2-methylpropan-1-ol (isobutanol), a potential biofuel. By engineering the ketol-acid reductoisomerase and alcohol dehydrogenase enzymes to be NADH-dependent, an anaerobic pathway for isobutanol production has been established, demonstrating a 100% theoretical yield. This advancement highlights the importance of cofactor balance in biofuel production processes (Bastian et al., 2011).
6. Indoor Air Quality and Catalytic Air Fresheners
Studies on catalytic air freshening diffusers have shown that devices using 2-methylpropanol as fuel contribute significantly to indoor acetone levels. This research emphasizes the need for consumer awareness regarding the secondary formation of substances like acetone from such devices and suggests exploring alternative solvents for improved indoor air quality (Geiss et al., 2014).
Eigenschaften
IUPAC Name |
(2-methyl-1-oxopropan-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(8)9-6(2,3)4-7/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYPPVMBDPUHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(acetyloxy)-2-methylPropanal | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(E)-2-phenylethenyl]sulfonyl-N-[3-(pyridin-2-ylsulfanylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2459634.png)
![Methyl 2-[(3-chlorobenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B2459636.png)

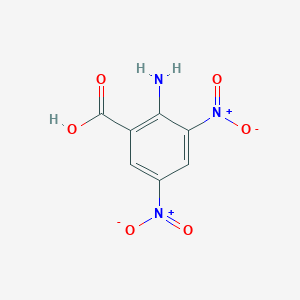

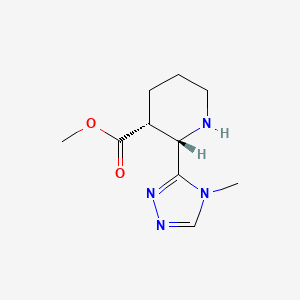
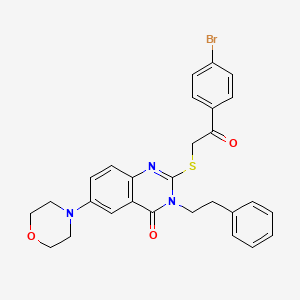
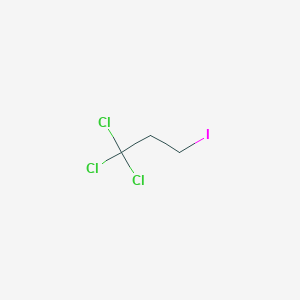
![2-Chloro-4-methoxythieno[3,2-d]pyrimidine](/img/structure/B2459649.png)
![N-tert-butyl-5-[(4-chlorophenyl)sulfonyl-methylamino]-2,4-dimethylbenzenesulfonamide](/img/structure/B2459650.png)


![5-bromo-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2459654.png)